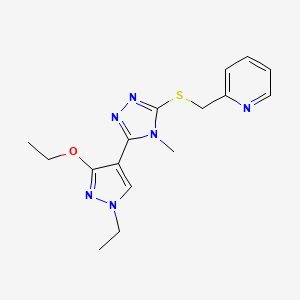

2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

Description

This compound is a heterocyclic hybrid featuring a pyridine core linked via a thioether-methyl bridge to a 4-methyl-1,2,4-triazole ring, which is further substituted with a 3-ethoxy-1-ethylpyrazole moiety. Its molecular formula is C₁₆H₂₀N₆OS, with an estimated molecular weight of 344.4 g/mol (inferred from structural analogs in ).

Properties

IUPAC Name |

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6OS/c1-4-22-10-13(15(20-22)23-5-2)14-18-19-16(21(14)3)24-11-12-8-6-7-9-17-12/h6-10H,4-5,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCOKQBMKXISBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine typically involves a multi-step process:

Preparation of the Pyrazole Ring: : Start with the ethylation of hydrazine derivatives to form the 1-ethyl-3-ethoxy-1H-pyrazole.

Formation of the Triazole Ring: : React the pyrazole derivative with an appropriate thio reagent to introduce the 4-methyl-1,2,4-triazole moiety.

Coupling with Pyridine: : The final step involves a thiomethylation reaction with a pyridine derivative to complete the synthesis.

Industrial Production Methods: : Industrial-scale production often employs catalytic processes to improve yield and reduce reaction times. The choice of solvent, temperature control, and purification methods are crucial for maintaining the quality and consistency of the final product. Typical industrial reactors would be used to facilitate the reactions under controlled conditions to optimize the throughput.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: : Hydrogenation of the triazole or pyrazole rings can be achieved under catalytic conditions.

Common Reagents and Conditions

Oxidation: : Typically performed using peroxides or oxone under mild conditions.

Reduction: : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Substitution: : Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: : Sulfoxide and sulfone derivatives.

Reduction: : Hydrogenated pyrazole or triazole derivatives.

Substitution: : Varied functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

Catalysis: : Used as ligands or intermediates in catalytic reactions due to its complex heterocyclic structure.

Biology

Pharmacology: : Investigated for potential as a lead compound in drug discovery, particularly for anti-inflammatory or antimicrobial properties.

Medicine

Therapeutics: : Potential for developing new drugs targeting specific enzymes or receptors due to the presence of the triazole moiety.

Industry

Agriculture: : Explored as an active ingredient in pesticides due to its potential bioactivity against pests and pathogens.

Mechanism of Action

The compound is believed to interact with biological targets via its triazole and pyrazole rings, which can form hydrogen bonds, coordinate with metal ions, or engage in pi-stacking interactions. These interactions enable the compound to modulate the activity of enzymes or receptors in biological systems.

Molecular Targets and Pathways: : Typically, such compounds target enzymes like kinases or phosphatases, or receptor proteins, influencing signaling pathways related to inflammation, cell proliferation, or microbial viability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects :

- The target compound’s 3-ethoxy-1-ethylpyrazole group confers greater hydrophobicity compared to the methoxy-methyl analog (CAS 1013774-77-0), which may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility .

- The 4-methyl-1,2,4-triazole moiety is common in kinase inhibitors due to its ability to coordinate metal ions and participate in hydrogen bonding .

Thiazolidinedione derivatives () highlight divergent applications, emphasizing the role of heterocyclic core selection in drug design .

Synthetic Challenges: The thioether linkage in the target compound requires precise control during synthesis to avoid oxidation, a challenge noted in related triazole-thioether systems .

Research Findings and Data Gaps

Pharmacological Data :

- Direct biological data (e.g., IC₅₀ values) are absent in the evidence. However, pyrazole-triazole hybrids in exhibit activity against bacterial strains (e.g., S. aureus), providing a rationale for testing the target compound in similar assays.

Thermodynamic Properties :

- The ethoxy group’s electron-donating effects could stabilize the pyrazole ring against metabolic degradation compared to methoxy analogs, though experimental verification is needed .

Biological Activity

The compound 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a complex organic molecule that has garnered interest in various biological applications due to its unique structural features. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , and it has a molecular weight of approximately 336.33 g/mol. The structure consists of a pyridine ring linked to a triazole moiety through a thioether group, which is further substituted with an ethoxyethyl pyrazole.

Biological Activity

Pharmacological Properties:

-

Antimicrobial Activity:

- Studies have indicated that compounds similar to this structure exhibit significant antimicrobial properties against various bacterial strains. The presence of the triazole and pyrazole rings is believed to enhance their interaction with microbial enzymes, disrupting cell wall synthesis.

-

Antitumor Effects:

- Research has shown that derivatives containing the triazole moiety can inhibit tumor growth in vitro and in vivo. For instance, compounds with similar scaffolds have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK.

-

Anti-inflammatory Activity:

- The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

-

Enzyme Inhibition:

- The thioether group may play a crucial role in enzyme inhibition by forming covalent bonds with active site residues, thereby blocking substrate access.

-

Receptor Modulation:

- The compound could interact with various receptors involved in cell signaling, leading to altered cellular responses. This is particularly relevant in the context of cancer treatment where receptor tyrosine kinases are often targeted.

-

Genetic Regulation:

- Some studies suggest that similar compounds can influence gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis.

Case Study 1: Antitumor Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the target compound and evaluated their cytotoxicity against human cancer cell lines. One derivative exhibited an IC50 value of 12 µM against breast cancer cells, demonstrating significant potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A comparative study published in Pharmaceutical Biology assessed the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, indicating strong antibacterial activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₆OS |

| Molecular Weight | 336.33 g/mol |

| Antimicrobial MIC | 8 µg/mL (against S. aureus) |

| Antitumor IC50 | 12 µM (against breast cancer cells) |

Q & A

Q. What are the recommended synthetic pathways for 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or click chemistry. For example:

- Step 1 : Prepare the pyrazole-triazole core by refluxing 3-ethoxy-1-ethyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide in ethanol, followed by cyclization with hydrazine hydrate .

- Step 2 : Introduce the pyridine-thioether moiety using a copper-catalyzed thiol-ene reaction between 4-methyl-4H-1,2,4-triazole-3-thiol and chloromethylpyridine derivatives .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMF/ethanol mixtures is recommended .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Methodological Answer :

- Elemental Analysis : Verify C, H, N, S content (deviation ≤0.3% from theoretical values) .

- IR Spectroscopy : Confirm functional groups (e.g., triazole C=N stretch at 1550–1600 cm⁻¹, pyridine ring vibrations at 1480–1580 cm⁻¹) .

- 1H/13C NMR : Assign peaks for ethoxy (δ 1.2–1.4 ppm, triplet), ethyl (δ 1.3–1.5 ppm, quartet), and pyridyl protons (δ 8.5–9.0 ppm) .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C in a ventilated, dry environment to prevent hydrolysis of the ethoxy group or thioether oxidation .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions that may degrade the triazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

- Methodological Answer :

- Case Study : If NMR shows unexpected splitting, use 2D NMR (COSY, HSQC) to distinguish between rotational isomers caused by restricted thioether bond rotation .

- Mass Spectrometry : High-resolution ESI-MS can differentiate between isobaric fragments (e.g., [M+H]+ vs. [M+Na]+) .

- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., pyridine vs. triazole ring planarity) .

Q. What strategies optimize yield in large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Use ethanol/water mixtures (1:1) for better solubility of intermediates .

- Catalyst Screening : Test Cu(I) catalysts (e.g., CuI vs. CuSO4/ascorbate) for thiol-ene reactions; ascorbate reduces Cu(II) to active Cu(I), improving yields to >70% .

- Reaction Monitoring : Employ TLC (silica, UV detection) or in-situ IR to track thioether formation and minimize byproducts .

Q. How does the ethoxy substituent impact biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Experimental Validation : Compare IC50 values against analogs lacking the ethoxy group in enzyme inhibition assays .

Q. What mechanistic insights explain its potential as an enzyme inhibitor?

- Methodological Answer :

- Docking Studies : The pyridine-thioether moiety binds to ATP pockets in kinases via π-π stacking, while the triazole interacts with catalytic lysine residues .

- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) against target enzymes like COX-2 or CYP450 .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values?

- Methodological Answer :

- Variable Sources : Solubility in DMSO (20–30 mg/mL) may vary due to residual solvents or polymorphic forms. Use DSC/TGA to identify polymorphs .

- Standardization : Pre-dry compounds at 60°C under vacuum for 24 hours before testing .

Tables for Key Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | ~375.45 g/mol | Calculated |

| Melting Point | 180–185°C (decomposes) | |

| Solubility (25°C) | DMSO: 25 mg/mL; Water: <0.1 mg/mL | |

| LogP (Predicted) | 2.8 ± 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.